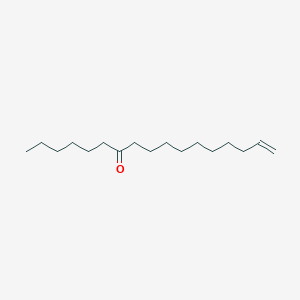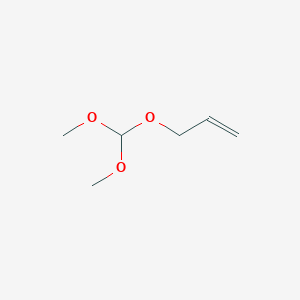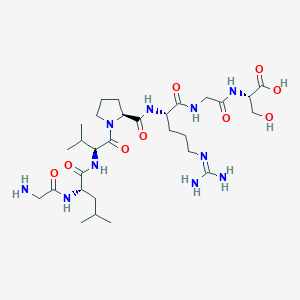
Glycyl-L-leucyl-L-valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-L-leucyl-L-valyl-L-prolyl-N~5~-(diaminométhylidène)-L-ornithylglycyl-L-sérine est un peptide synthétique composé de plusieurs acides aminés. Les peptides comme celui-ci sont souvent étudiés pour leurs activités biologiques potentielles et leurs applications dans divers domaines tels que la médecine, la biochimie et la pharmacologie.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de Glycyl-L-leucyl-L-valyl-L-prolyl-N~5~-(diaminométhylidène)-L-ornithylglycyl-L-sérine implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l’addition séquentielle d’acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend :
Couplage : Chaque acide aminé est activé et couplé au peptide lié à la résine.
Déprotection : Les groupes protecteurs des acides aminés sont éliminés pour permettre la prochaine étape de couplage.
Clivage : Le peptide terminé est clivé de la résine et purifié.
Méthodes de production industrielle
En milieu industriel, la production de peptides comme la Glycyl-L-leucyl-L-valyl-L-prolyl-N~5~-(diaminométhylidène)-L-ornithylglycyl-L-sérine peut impliquer la SPPS à grande échelle ou la synthèse peptidique en phase liquide (LPPS). Ces méthodes sont optimisées pour l’efficacité et le rendement, utilisant souvent des synthétiseurs automatisés et des techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC).
Analyse Des Réactions Chimiques
Types de réactions
Les peptides peuvent subir diverses réactions chimiques, notamment :
Oxydation : Les peptides peuvent être oxydés pour former des liaisons disulfures entre les résidus cystéine.
Réduction : Les réactions de réduction peuvent rompre les liaisons disulfures ou réduire d’autres groupes fonctionnels.
Substitution : Les résidus d’acides aminés du peptide peuvent être substitués par d’autres acides aminés ou groupes chimiques.
Réactifs et conditions courants
Agents oxydants : Peroxyde d’hydrogène, iode.
Agents réducteurs : Dithiothréitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Réactifs de substitution : Divers dérivés d’acides aminés et agents de couplage comme les carbodiimides.
Principaux produits formés
Les principaux produits de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation de peptides liés par des disulfures, tandis que la réduction peut donner des groupes thiol libres.
Applications de la recherche scientifique
Chimie
Des peptides comme la Glycyl-L-leucyl-L-valyl-L-prolyl-N~5~-(diaminométhylidène)-L-ornithylglycyl-L-sérine sont utilisés comme composés modèles dans les études de synthèse, de structure et de fonction des peptides.
Biologie
En recherche biologique, ces peptides peuvent être utilisés pour étudier les interactions protéine-protéine, les relations enzyme-substrat et les voies de signalisation cellulaire.
Médecine
Les peptides sont étudiés pour leur potentiel thérapeutique, notamment comme agents antimicrobiens, inhibiteurs enzymatiques et systèmes d’administration de médicaments.
Industrie
Dans le secteur industriel, les peptides sont utilisés dans le développement de nouveaux matériaux, de biosenseurs et d’outils de diagnostic.
Applications De Recherche Scientifique
Chemistry
Peptides like Glycyl-L-leucyl-L-valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-serine are used as model compounds in studies of peptide synthesis, structure, and function.
Biology
In biological research, such peptides can be used to study protein-protein interactions, enzyme-substrate relationships, and cellular signaling pathways.
Medicine
Peptides are explored for their therapeutic potential, including as antimicrobial agents, enzyme inhibitors, and drug delivery systems.
Industry
In the industrial sector, peptides are used in the development of new materials, biosensors, and diagnostic tools.
Mécanisme D'action
Le mécanisme d’action de la Glycyl-L-leucyl-L-valyl-L-prolyl-N~5~-(diaminométhylidène)-L-ornithylglycyl-L-sérine dépendrait de son activité biologique spécifique. En général, les peptides exercent leurs effets en se liant à des cibles moléculaires spécifiques telles que des récepteurs, des enzymes ou d’autres protéines, modulant ainsi leur activité et déclenchant des voies de signalisation en aval.
Comparaison Avec Des Composés Similaires
Composés similaires
Glycyl-L-leucyl-L-valyl-L-prolyl-L-ornithylglycyl-L-sérine : Structure similaire mais sans la modification diaminométhylidène.
Glycyl-L-leucyl-L-valyl-L-prolyl-L-lysylglycyl-L-sérine : Structure similaire avec la lysine au lieu de l’ornithine.
Unicité
La caractéristique unique de la Glycyl-L-leucyl-L-valyl-L-prolyl-N~5~-(diaminométhylidène)-L-ornithylglycyl-L-sérine est la présence du groupe diaminométhylidène, qui peut conférer des propriétés biologiques ou une réactivité spécifiques non trouvées dans d’autres peptides similaires.
Propriétés
Numéro CAS |
188641-46-5 |
|---|---|
Formule moléculaire |
C29H52N10O9 |
Poids moléculaire |
684.8 g/mol |
Nom IUPAC |
(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C29H52N10O9/c1-15(2)11-18(35-21(41)12-30)25(44)38-23(16(3)4)27(46)39-10-6-8-20(39)26(45)37-17(7-5-9-33-29(31)32)24(43)34-13-22(42)36-19(14-40)28(47)48/h15-20,23,40H,5-14,30H2,1-4H3,(H,34,43)(H,35,41)(H,36,42)(H,37,45)(H,38,44)(H,47,48)(H4,31,32,33)/t17-,18-,19-,20-,23-/m0/s1 |
Clé InChI |
DLQBYMAVHSAEGY-LUVDPRQJSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)CN |
SMILES canonique |
CC(C)CC(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{5-[4-(Dimethylamino)phenyl]-4-formyl-1,3-oxazol-2-yl}benzoic acid](/img/structure/B12552361.png)
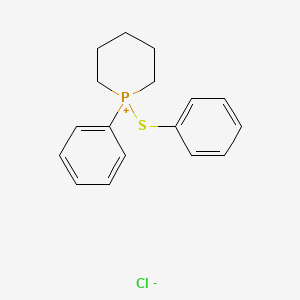
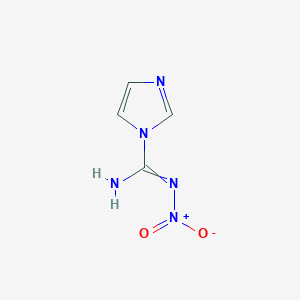
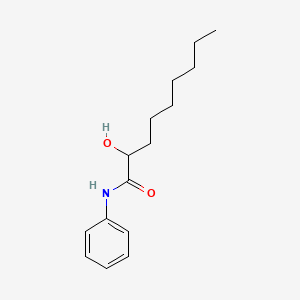
![4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexan-1-ol](/img/structure/B12552378.png)
![2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]propanoic acid](/img/structure/B12552384.png)

![1,1'-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene](/img/structure/B12552404.png)

![(4-Amino-2-bromophenyl){4-[2-(4-chlorophenyl)ethyl]piperazin-1-yl}methanone](/img/structure/B12552424.png)
![Phenyl(4-{[(2S,3S)-3-phenyloxiran-2-yl]methyl}piperidin-1-yl)methanone](/img/structure/B12552431.png)
